N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and ethyl 2-azidoacetate.
Formation of Triazole Ring: The azide group of ethyl 2-azidoacetate reacts with the alkyne group of 4-chloro-3-fluoroaniline under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Amidation: The resulting triazole intermediate is then subjected to amidation with an appropriate carboxylic acid derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and molecular interactions.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorine and fluorine atoms enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-chloro-3-fluorophenyl)-2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide
- N-[(3-chloroadamantan-1-yl)methyl]-N’-(4-chloro-3-fluorophenyl)urea
Uniqueness
N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4O/c10-6-2-1-5(3-7(6)11)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDIVXRUYYUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NNN=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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